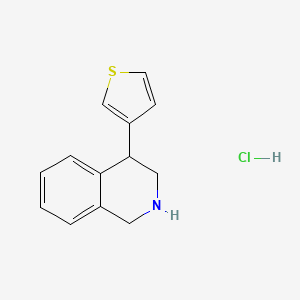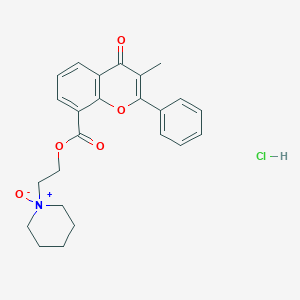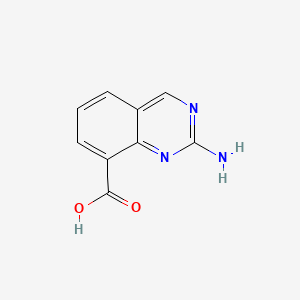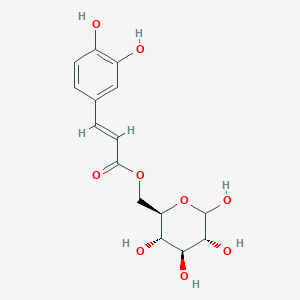
1-(1-isobutylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Isobutylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with an isobutyl group, a triazole ring, and an aldehyde functional group. Its multifaceted structure allows it to participate in diverse chemical reactions and makes it a valuable candidate for research in chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 1-(1-isobutylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde typically involves multiple steps, starting with the preparation of the piperidine and triazole rings. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Isobutyl Group: The isobutyl group is introduced via alkylation reactions.
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction, often using azides and alkynes as starting materials.
Attachment of the Aldehyde Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Analyse Des Réactions Chimiques
1-(1-Isobutylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring, using reagents such as halides or amines.
Cycloaddition: The triazole ring can participate in cycloaddition reactions, forming various heterocyclic compounds.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(1-Isobutylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(1-isobutylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The triazole ring may also interact with biological receptors, modulating their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
1-(1-Isobutylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde can be compared with similar compounds such as:
1-(1-Isobutylpiperidin-4-yl)-1H-1,2,3-triazole-4-methanol: This compound has a similar structure but features a hydroxyl group instead of an aldehyde group, leading to different chemical reactivity and biological activity.
1-(1-Isobutylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group, which affects its solubility and reactivity.
1-(1-Isobutylpiperidin-4-yl)-1H-1,2,3-triazole-4-amine: This compound features an amine group, which can participate in different types of chemical reactions compared to the aldehyde group.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Propriétés
Formule moléculaire |
C12H20N4O |
|---|---|
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
1-[1-(2-methylpropyl)piperidin-4-yl]triazole-4-carbaldehyde |
InChI |
InChI=1S/C12H20N4O/c1-10(2)7-15-5-3-12(4-6-15)16-8-11(9-17)13-14-16/h8-10,12H,3-7H2,1-2H3 |
Clé InChI |
CBBXSQOTMPUSOQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1CCC(CC1)N2C=C(N=N2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-Methyl-4-[1-(2,4,6-trimethylphenyl)-1H-tetrazol-5-yl]-4-piperidinyl]-1H-indole-3-ethanamine](/img/structure/B15291455.png)




![1-isopropyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B15291513.png)
![4-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline](/img/structure/B15291521.png)

![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methoxyaniline](/img/structure/B15291543.png)
![3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)-3-oxopropanenitrile](/img/structure/B15291548.png)




